molecular formula C6H13NO2S B13501790 5-Hexene-1-sulfonamide CAS No. 291514-03-9

5-Hexene-1-sulfonamide

Cat. No.: B13501790
CAS No.: 291514-03-9
M. Wt: 163.24 g/mol
InChI Key: LSFJITYQURUVQY-UHFFFAOYSA-N
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Description

5-Hexene-1-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S. It features a sulfonamide group (-SO2NH2) attached to a hexene chain, making it a versatile compound in various chemical reactions and applications. This compound is part of the broader class of sulfonamides, which are known for their significant roles in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexene-1-sulfonamide typically involves the reaction of hexene with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method involves the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective processes is emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Hexene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Hexene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antimicrobial agents.

    Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Hexene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition .

Comparison with Similar Compounds

Uniqueness: 5-Hexene-1-sulfonamide is unique due to its hexene chain, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This structural difference allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various applications .

Biological Activity

5-Hexene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods that typically involve the reaction of hexene derivatives with sulfonamide reagents. The general structure can be represented as follows:

C6H13NO2S\text{C}_6\text{H}_{13}\text{N}\text{O}_2\text{S}

The synthesis often requires specific conditions to ensure the formation of the sulfonamide group, which is crucial for its biological activity.

Biological Activity Overview

Sulfonamides, including this compound, exhibit a wide range of biological activities. These include:

  • Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by targeting the dihydropteroate synthase (DHPS) enzyme, which is essential in folate biosynthesis.
  • Antiviral Properties : Some studies suggest that sulfonamides can exhibit antiviral effects against various viruses, including those causing respiratory infections.
  • Anticancer Potential : Research indicates that sulfonamides may possess anticancer properties by inducing apoptosis in cancer cells.

1. Antibacterial Activity

A study evaluating the antibacterial efficacy of various sulfonamide derivatives found that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100

These results indicate that this compound could be a promising candidate for developing new antibacterial agents .

2. Antiviral Activity

In vitro studies have demonstrated that certain sulfonamides exhibit antiviral properties against viruses such as herpes simplex virus (HSV) and coxsackievirus B. While specific data on this compound is limited, its structural similarity to other effective sulfonamides suggests potential activity .

3. Anticancer Activity

Research has shown that sulfonamides can induce apoptosis in various cancer cell lines. A notable study indicated that compounds similar to this compound affected cell cycle progression and increased apoptotic markers in treated cells. The mechanisms involved may include the inhibition of specific enzymes critical for cancer cell survival .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in metabolic pathways:

  • Dihydropteroate Synthase (DHPS) : By inhibiting DHPS, this compound disrupts folate synthesis, which is vital for bacterial growth.
  • Enzyme Inhibition : Its structural properties allow it to interact with various enzymes, potentially leading to reduced proliferation of cancer cells and enhanced apoptotic processes.

Properties

CAS No.

291514-03-9

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

hex-5-ene-1-sulfonamide

InChI

InChI=1S/C6H13NO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2,(H2,7,8,9)

InChI Key

LSFJITYQURUVQY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCS(=O)(=O)N

Origin of Product

United States

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